Diproqualone camsilate

Description

Properties

CAS No. |

63768-21-8 |

|---|---|

Molecular Formula |

C22H30N2O7S |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |

InChI Key |

AJNMCFBQWSXQHS-STOWLHSFSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diproqualone Camsilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, is a compound with a multifaceted pharmacological profile.[1] Primarily recognized for its sedative and anxiolytic properties, diproqualone also exhibits antihistaminic, analgesic, and potential neuromodulatory effects.[1] This technical guide provides a comprehensive overview of the known and putative mechanisms of action of diproqualone camsilate, details relevant experimental protocols for its characterization, and presents its complex interactions through structured data and pathway visualizations. Diproqualone is reported to exert its effects through agonist activity at the β subtype of the GABAA receptor, antagonist activity at histamine receptors, inhibition of the cyclooxygenase-1 (COX-1) enzyme, and possible agonist activity at sigma-1 and sigma-2 receptors.[1]

Core Mechanisms of Action

GABAA Receptor Modulation

The primary mechanism underlying the sedative and anxiolytic effects of diproqualone is its positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, with a noted specificity for the β subtype.[1] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.

As an analogue of methaqualone, diproqualone is presumed to bind to a site on the GABAA receptor that is distinct from those of benzodiazepines and barbiturates.[2] Structural studies on methaqualone suggest this binding site is located at the transmembrane interface of the β(+)/α(-) subunits.[2] This allosteric modulation enhances the effect of GABA, leading to increased chloride conductance and a potentiation of inhibitory neurotransmission.

Signaling Pathway for Diproqualone's GABAA Receptor Modulation

Caption: Diproqualone as a positive allosteric modulator of the GABAA receptor.

Histamine Receptor Antagonism

Diproqualone is reported to act as an antagonist at all subtypes of histamine receptors.[1] This action likely contributes to its sedative effects, particularly through the blockade of H1 receptors in the central nervous system. Histamine is a key wakefulness-promoting neurotransmitter, and its antagonism is a common mechanism of sedative drugs.

Cyclooxygenase-1 (COX-1) Inhibition

The analgesic properties of diproqualone are attributed to its inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] COX-1 is involved in the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-1, diproqualone reduces the production of these pro-inflammatory signaling molecules.

Sigma Receptor Agonism

Diproqualone is also suggested to have agonist activity at sigma-1 and sigma-2 receptors.[1] The precise functions of these receptors are still under investigation, but they are known to be involved in a variety of cellular processes, including the modulation of neurotransmitter systems. Agonism at sigma receptors may contribute to the complex pharmacological profile of diproqualone.

Quantitative Data Summary

Table 1: GABAA Receptor Binding Affinity and Potency

| Parameter | Description | Expected Value |

| Ki (nM) | Inhibitor constant for displacement of a radioligand from the GABAA receptor. | To be determined |

| EC50 (nM) | Half-maximal effective concentration for potentiation of GABA-evoked currents. | To be determined |

| Emax (%) | Maximum potentiation of GABA-evoked currents relative to a standard modulator. | To be determined |

Table 2: Histamine Receptor Antagonist Activity

| Receptor Subtype | Parameter | Description | Expected Value |

| H1 | IC50 (nM) | Half-maximal inhibitory concentration for histamine-induced response. | To be determined |

| H2 | IC50 (nM) | Half-maximal inhibitory concentration for histamine-induced response. | To be determined |

| H3 | IC50 (nM) | Half-maximal inhibitory concentration for histamine-induced response. | To be determined |

| H4 | IC50 (nM) | Half-maximal inhibitory concentration for histamine-induced response. | To be determined |

Table 3: COX-1 Inhibitory Activity

| Parameter | Description | Expected Value |

| IC50 (nM) | Half-maximal inhibitory concentration of COX-1 enzymatic activity. | To be determined |

Table 4: Sigma Receptor Binding Affinity

| Receptor Subtype | Parameter | Description | Expected Value |

| Sigma-1 | Ki (nM) | Inhibitor constant for displacement of a radioligand from the sigma-1 receptor. | To be determined |

| Sigma-2 | Ki (nM) | Inhibitor constant for displacement of a radioligand from the sigma-2 receptor. | To be determined |

Experimental Protocols

GABAA Receptor Modulation: Electrophysiology

Objective: To determine the functional effect of diproqualone on GABAA receptor activity.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Whole-Cell Patch-Clamp Recording:

-

Transfected cells are identified by fluorescence microscopy (if a fluorescent marker is co-transfected).

-

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

-

The extracellular solution contains standard physiological saline. The intracellular solution contains a chloride-based solution.

-

-

Drug Application:

-

GABA is applied at a concentration that elicits a submaximal current (e.g., EC10-EC20).

-

Diproqualone is co-applied with GABA at varying concentrations to determine its modulatory effect.

-

-

Data Analysis: The potentiation of the GABA-evoked current by diproqualone is measured. Concentration-response curves are generated to calculate EC50 and Emax values.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for assessing diproqualone's effect on GABAA receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity of diproqualone for GABAA, histamine, and sigma receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the target receptor or from specific tissue homogenates (e.g., brain tissue).

-

Binding Reaction:

-

Membranes are incubated with a specific radioligand (e.g., [³H]-flunitrazepam for the benzodiazepine site on GABAA receptors, [³H]-pyrilamine for H1 receptors, [³H]-(+)-pentazocine for sigma-1 receptors).

-

Increasing concentrations of unlabeled diproqualone are added to compete with the radioligand for binding.

-

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the Ki value for diproqualone is calculated using the Cheng-Prusoff equation.

COX-1 Inhibition Assay

Objective: To quantify the inhibitory effect of diproqualone on COX-1 activity.

Methodology:

-

Enzyme and Substrate Preparation: Purified ovine or human COX-1 is used. Arachidonic acid is used as the substrate.

-

Inhibitor Incubation: Diproqualone at various concentrations is pre-incubated with the COX-1 enzyme.

-

Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

-

Data Analysis: The percentage of inhibition is calculated for each diproqualone concentration, and the IC50 value is determined from the concentration-inhibition curve.

Logical Flow of Diproqualone's Polypharmacology

Caption: The polypharmacological profile of diproqualone.

This compound is a pharmacologically complex agent with multiple mechanisms of action that collectively contribute to its therapeutic effects. Its primary activity as a positive allosteric modulator of the GABAA receptor is central to its sedative and anxiolytic properties. Additionally, its roles as a histamine receptor antagonist, COX-1 inhibitor, and potential sigma receptor agonist broaden its therapeutic potential and contribute to its overall clinical profile. Further research, particularly to generate quantitative pharmacological data, will be crucial for a more complete understanding of this compound and to guide future drug development efforts.

References

Diproqualone Camsilate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analog of methaqualone, is a GABAergic agent with sedative, anxiolytic, antihistaminic, and analgesic properties.[1] Unlike its parent compound, diproqualone sees continued, albeit limited, clinical use, primarily for treating inflammatory pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It is commercially available as a camphorsulfonate (camsilate) salt, often in combination with other active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of diproqualone camsilate, intended for researchers and professionals in drug development. The document details a plausible synthetic pathway, methods for characterization, and an overview of its mechanism of action.

Synthesis of Diproqualone and its Camsilate Salt

The synthesis of diproqualone, chemically known as 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one, follows a common pathway for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones. The general strategy involves a two-step process starting from anthranilic acid. This is followed by the formation of the camsilate salt.

Synthesis of Diproqualone

The synthesis of the diproqualone base can be conceptually broken down into two primary stages: the formation of a benzoxazinone intermediate and its subsequent reaction with an amine.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

The initial step involves the acylation of anthranilic acid with acetic anhydride. This reaction, typically performed under thermal conditions, leads to the formation of N-acetylanthranilic acid, which then cyclizes to form 2-methyl-4H-3,1-benzoxazin-4-one.[2]

Step 2: Synthesis of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one (Diproqualone)

The benzoxazinone intermediate is then reacted with 3-amino-1,2-propanediol to yield diproqualone. The nucleophilic amino group of 3-amino-1,2-propanediol attacks the carbonyl carbon of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring system.

Experimental Protocol (Plausible Method):

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 2-4 hours.

-

The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is washed with a cold non-polar solvent (e.g., hexane) and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of Diproqualone

-

2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol.

-

3-Amino-1,2-propanediol (1-1.2 equivalents) is added to the solution.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

Upon cooling, the product, diproqualone, is expected to precipitate.

-

The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Formation of this compound

The final step is the formation of the camphorsulfonate (camsilate) salt. This is a standard acid-base reaction where the basic nitrogen of the quinazolinone ring of diproqualone reacts with the acidic camphorsulfonic acid. A French patent from 1971 describes mixtures containing diproqualone camphosulfonate, confirming its preparation as a salt form for pharmaceutical use.[3]

Experimental Protocol (General Procedure):

-

Diproqualone base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

-

A stoichiometric amount of camphorsulfonic acid, dissolved in the same solvent, is added dropwise to the diproqualone solution with stirring.

-

The resulting salt is expected to precipitate out of the solution upon formation or cooling.

-

The this compound is then collected by filtration, washed with a cold solvent, and dried.

Characterization of Diproqualone

A comprehensive characterization of diproqualone is essential to confirm its identity and purity. The following table summarizes key physical and chemical properties, and the subsequent sections detail the expected spectroscopic data based on its structure and data from analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | Approximately 130°C | [4] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; poorly soluble in water. | [4] |

| UV-Vis (λmax) | 226 nm | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of diproqualone is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone ring, the methyl group at the 2-position, and the protons of the 2,3-dihydroxypropyl side chain. Based on data from similar 2-methyl-3-substituted-quinazolin-4(3H)-ones, the following assignments can be predicted:[6][7]

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.5 ppm.

-

Dihydroxypropyl Protons (-CH₂-CH(OH)-CH₂OH): A series of multiplets between δ 3.5-4.5 ppm for the methylene and methine protons, and signals for the hydroxyl protons which may be broad and exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Based on data for related quinazolinone structures, the following chemical shifts can be anticipated:[6][7]

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Signals between δ 115-150 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

-

Dihydroxypropyl Carbons (-CH₂-CH(OH)-CH₂OH): Signals in the range of δ 60-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of diproqualone will show characteristic absorption bands for its functional groups. For quinazolinone derivatives, characteristic peaks are observed for the carbonyl group and the aromatic ring system.[8][9][10]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1670-1690 |

| C=N Stretch | 1610-1630 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of diproqualone. A study utilizing UHPLC-QqQ-MS/MS for the analysis of methaqualone analogs, including diproqualone, provides valuable insight into its fragmentation.[11]

-

Molecular Ion [M+H]⁺: m/z 235.1

-

Characteristic Fragment: A notable fragment at m/z 161 is observed, which likely corresponds to the loss of the dihydroxypropyl side chain.[11]

Mechanism of Action: GABA-A Receptor Signaling

Diproqualone exerts its pharmacological effects primarily through its action as a positive allosteric modulator of the GABA-A receptor, specifically showing agonist activity at the β subtype.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation, increases the influx of chloride ions (Cl⁻) into the neuron.[12] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The overall effect is an enhancement of inhibitory neurotransmission in the central nervous system, which underlies the sedative, anxiolytic, and muscle relaxant properties of diproqualone.

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

GABA-A Receptor Signaling Pathway

Caption: Mechanism of action of Diproqualone via GABA-A receptor.

References

- 1. Diproqualone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. FR2068442A1 - Diproqualone camphosulphonate noramidopyrine mixtures - having analgesic properties - Google Patents [patents.google.com]

- 4. Buy Diproqualone (EVT-427941) | 36518-02-2 [evitachem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications [frontiersin.org]

An In-Depth Technical Guide on the In Vivo Pharmacokinetics of Diproqualone Camsilate

Disclaimer: Direct in vivo pharmacokinetic data for diproqualone camsilate is not available in the public domain. This guide provides a comprehensive overview based on the pharmacokinetic properties of its structural analog, methaqualone, and outlines general methodologies for conducting in vivo pharmacokinetic studies. The information regarding methaqualone should be considered as a surrogate and may not be directly extrapolated to this compound.

Introduction

Diproqualone is a quinazolinone derivative and an analog of methaqualone. It has been used for its sedative, anxiolytic, antihistamine, and analgesic properties. Understanding the in vivo pharmacokinetics of a drug candidate like this compound is crucial for drug development, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes available knowledge on the closely related compound, methaqualone, to infer potential pharmacokinetic characteristics of diproqualone and details standard experimental protocols relevant to in vivo pharmacokinetic assessment.

Pharmacokinetics of Methaqualone (as an Analog)

Methaqualone, a well-studied quinazolinone, provides the closest available model for understanding the potential pharmacokinetic profile of diproqualone.

The following table summarizes key pharmacokinetic parameters for methaqualone from human and animal studies.

| Parameter | Species | Value | Reference |

| Elimination Half-Life | Human | 20 - 60 hours | [1] |

| Rat | 2.32 hours | [2] | |

| Protein Binding | Human | 70 - 80% | [1] |

| Time to Peak Plasma Concentration (Tmax) | Human | Within a few hours | [1] |

| Metabolism | Human, Rat | Primarily hepatic | [3] |

| Excretion | Human | Primarily as glucuronide conjugates in urine and bile | [4] |

The metabolism of methaqualone has been studied in both humans and rats. The primary route of metabolism is hydroxylation, followed by conjugation. In humans, a significant pathway involves the formation of an epoxide intermediate, leading to various hydroxylated metabolites.[3]

The major monohydroxylated metabolites identified in human urine include 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone and 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone.[3] In rats, these two metabolites are also major products found in hydrolyzed urine following intraperitoneal administration.[3]

General Experimental Protocol for an In Vivo Pharmacokinetic Study

The following describes a general methodology for conducting a preclinical in vivo pharmacokinetic study, which could be adapted for this compound. The goal of such a study is to characterize the ADME properties of a compound in an animal model.

The choice of animal model is critical and should be based on factors such as metabolic similarity to humans, handling practicalities, and regulatory acceptance.[5] Common choices include rats and mice for initial studies.[6]

A typical study design would involve administering a single dose of the test compound to a group of animals and collecting blood samples at various time points. Both intravenous (IV) and oral (PO) routes of administration are often used to assess absolute bioavailability. A crossover design, where each animal receives both the test and reference formulations at different times, can help reduce inter-individual variability.[7]

-

Dosing: this compound would be formulated in a suitable vehicle for the chosen route of administration. The dose level would be determined based on any existing toxicity data.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The volume of blood collected should be minimized to avoid physiological stress on the animals.[7] Plasma is typically separated by centrifugation and stored frozen until analysis.

A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required to quantify the concentration of the parent drug and its major metabolites in plasma samples.[6] The method must be validated for accuracy, precision, linearity, and selectivity.

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Conclusion

While specific in vivo pharmacokinetic data for this compound is lacking, the information available for its analog, methaqualone, provides a valuable starting point for understanding its potential ADME properties. Methaqualone exhibits a long half-life in humans and is extensively metabolized. A well-designed preclinical in vivo pharmacokinetic study, following the general protocol outlined in this guide, would be essential to definitively characterize the pharmacokinetic profile of this compound and support its further development. Such studies are fundamental for determining appropriate dosing regimens and predicting the drug's behavior in humans.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methaqualone pharmacokinetics after single- and multiple-dose administration in man [ouci.dntb.gov.ua]

- 5. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]

- 6. Pharmacokinetic studies in animals | Nawah Scientific [nawah-scientific.com]

- 7. mdpi.com [mdpi.com]

In Vitro Activity of Diproqualone Camsilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analog of methaqualone, exhibits a complex pharmacological profile characterized by sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the known in vitro activities of diproqualone, with a focus on its interactions with key biological targets. While specific quantitative in vitro data for diproqualone camsilate is not extensively available in publicly accessible literature, this document outlines the established mechanisms of action and provides representative experimental protocols for assessing its activity on these targets. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of quinazolinone-based compounds.

Introduction

Diproqualone is a member of the quinazolinone class of compounds and is structurally related to methaqualone. It has been used clinically for its sedative, anxiolytic, and analgesic effects. The camsilate salt of diproqualone is a common pharmaceutical formulation. The therapeutic effects of diproqualone are attributed to its activity at multiple biological targets, including GABAA receptors, histamine receptors, and cyclooxygenase (COX) enzymes. This guide summarizes the current understanding of the in vitro pharmacology of diproqualone and provides hypothetical experimental frameworks for its characterization.

Known Mechanisms of Action

Diproqualone's multifaceted pharmacological effects are believed to stem from its activity at the following targets:

-

GABAa Receptor Agonism: Diproqualone acts as a positive allosteric modulator at the β-subtype of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This action is responsible for its sedative and anxiolytic properties.

-

Histamine Receptor Antagonism: The compound is an antagonist at histamine receptors, which contributes to its antihistaminic effects.

-

Cyclooxygenase-1 (COX-1) Inhibition: Diproqualone inhibits the COX-1 enzyme, which is involved in the synthesis of prostaglandins. This inhibition is the likely basis for its analgesic and anti-inflammatory effects.

Due to a lack of publicly available quantitative data, tables summarizing the in vitro potency (e.g., IC50, Ki, EC50) of this compound at these targets cannot be provided at this time.

GABAA Receptor Modulation

Signaling Pathway

Diproqualone enhances the function of GABAA receptors, which are ligand-gated ion channels. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Diproqualone is thought to bind to an allosteric site on the receptor, increasing the efficiency of GABA-mediated chloride influx.

Representative Experimental Protocol: Electrophysiological Assay

This protocol describes a method for evaluating the modulatory effects of this compound on GABAA receptors expressed in a cellular system using whole-cell patch-clamp electrophysiology.

Objective: To determine if this compound enhances GABA-evoked currents in cells expressing GABAA receptors.

Materials:

-

Cell line expressing the desired GABAA receptor subtype (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP; pH 7.2)

-

GABA stock solution

-

This compound stock solution

Procedure:

-

Culture cells expressing the GABAA receptor subtype of interest on glass coverslips.

-

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current in the presence of this compound.

-

Analyze the data to determine the EC50 for potentiation and the maximum potentiation effect.

Histamine Receptor Antagonism

Signaling Pathway

Diproqualone acts as an antagonist at histamine receptors, blocking the binding of histamine and preventing its downstream effects. For example, at the H1 receptor, this would block the activation of the Gq protein, subsequent activation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which lead to an increase in intracellular calcium and protein kinase C (PKC) activation, respectively.

Representative Experimental Protocol: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for a specific histamine receptor subtype.

Objective: To determine the Ki of this compound for a histamine receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the histamine receptor of interest (e.g., CHO-K1 cells expressing H1R)

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-pyrilamine for H1R)

-

Non-labeled competitor (e.g., unlabeled pyrilamine)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add a fixed amount of cell membranes expressing the histamine receptor.

-

Add a fixed concentration of the radiolabeled ligand.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

For total binding, add only the radiolabeled ligand and membranes.

-

For non-specific binding, add the radiolabeled ligand, membranes, and a saturating concentration of a known unlabeled competitor.

-

Incubate the plate to allow binding to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and perform a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.

Cyclooxygenase-1 (COX-1) Inhibition

Signaling Pathway

Diproqualone inhibits the COX-1 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. By inhibiting COX-1, diproqualone reduces the production of these pro-inflammatory and pain-mediating molecules.

Representative Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of this compound on COX-1.

Objective: To determine the IC50 of this compound for COX-1.

Materials:

-

Purified COX-1 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing cofactors like hematin and glutathione)

-

This compound

-

A method to detect the product of the COX reaction (e.g., an ELISA kit for PGE2, or a colorimetric or fluorometric probe that reacts with the peroxidase activity of COX)

-

96-well plate

-

Plate reader

Procedure:

-

In a 96-well plate, add the assay buffer and varying concentrations of this compound.

-

Add the purified COX-1 enzyme to each well and incubate for a short period to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of product formed using a suitable detection method.

-

Plot the percentage of inhibition against the concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action involving the modulation of GABAA receptors, histamine receptors, and COX-1. While the qualitative aspects of its in vitro activity are established, there is a notable absence of detailed, publicly available quantitative data. The representative experimental protocols provided in this guide offer a framework for the systematic in vitro characterization of this compound and other quinazolinone derivatives. Further research is warranted to fully elucidate the in vitro pharmacological profile of this compound, which would be invaluable for understanding its therapeutic potential and for the development of new drugs with improved efficacy and safety profiles.

Diproqualone camsilate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a multifaceted pharmacological profile encompassing sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the chemical structure and properties of diproqualone camsilate, the salt form in which it is typically formulated. The document details its mechanism of action, including its role as a positive allosteric modulator of GABAA receptors, a histamine receptor antagonist, and a cyclooxygenase-1 (COX-1) inhibitor. Furthermore, this guide outlines generalized experimental protocols for the synthesis and analysis of diproqualone and its salt, providing a foundational resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is an organic salt formed by the acid-base reaction between the basic quinazolinone, diproqualone, and the acidic camphorsulfonic acid.

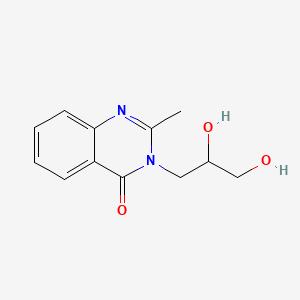

Diproqualone

-

IUPAC Name: 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one

-

Chemical Formula: C₁₂H₁₄N₂O₃

-

Molecular Weight: 234.25 g/mol

-

Chemical Structure:

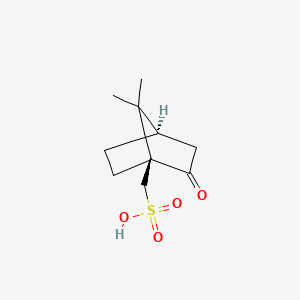

Camphorsulfonic Acid

Camphorsulfonic acid is a chiral organosulfur compound used as a resolving agent and in the formation of pharmaceutical salts. It exists as two enantiomers, (+)-camphorsulfonic acid and (-)-camphorsulfonic acid, as well as a racemic mixture.

-

IUPAC Name: (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

-

Chemical Formula: C₁₀H₁₆O₄S

-

Molecular Weight: 232.30 g/mol

-

Chemical Structure (1S)-(+)-camphorsulfonic acid):

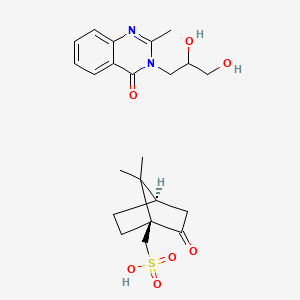

This compound

The camsilate salt of diproqualone is formed by the protonation of one of the nitrogen atoms in the quinazolinone ring by the sulfonic acid group of camphorsulfonic acid.

-

CAS Number: 63768-21-8

-

Molecular Formula: C₁₂H₁₄N₂O₃·C₁₀H₁₆O₄S

Physicochemical Properties

| Property | Diproqualone | Camphorsulfonic Acid | This compound (Estimated) |

| Melting Point | Data not available | 193-195 °C (decomposes) | Likely a high-melting solid, characteristic of organic salts. |

| Solubility | Data not available | Soluble in water | Expected to have higher aqueous solubility than the free base due to its salt form. |

| pKa | Data not available (basic) | ~1.2 (strong acid) | The pKa of the diproqualone moiety would be relevant for its ionization state at physiological pH. |

| LogP (calculated) | -0.4 | 0.9 | The salt form will have a lower LogP than the free base, indicating increased hydrophilicity. |

Pharmacological Properties and Mechanism of Action

Diproqualone's therapeutic effects are attributed to its interaction with multiple biological targets.[1] Its primary mechanisms of action include modulation of the GABAA receptor, antagonism of histamine receptors, and inhibition of the COX-1 enzyme.

GABAergic Activity

Similar to its parent compound methaqualone, diproqualone acts as a positive allosteric modulator of GABAA receptors, with a preference for the β subtype.[1] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic effects. The proposed binding site for quinazolinone analogues on the GABAA receptor is at the transmembrane β(+)/α(-) subunit interface.[2]

Antihistaminic Activity

Diproqualone is reported to be an antagonist at histamine receptors, which contributes to its anti-inflammatory and potential anti-allergic properties.[1] While the specific receptor subtype (H1, H2, etc.) and binding affinities are not well-documented for diproqualone itself, other quinazoline derivatives have shown significant H1-antihistaminic activity.[3][4]

Anti-inflammatory and Analgesic Activity (COX-1 Inhibition)

The analgesic and anti-inflammatory effects of diproqualone are, in part, due to its inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] By inhibiting COX-1, diproqualone reduces the production of prostaglandins, which are key mediators of pain and inflammation. Several studies have investigated the COX-1 inhibitory activity of various quinazolinone derivatives, with some compounds exhibiting potent and selective inhibition.[5][6][7][8]

Quantitative Pharmacological Data

Specific quantitative pharmacological data (e.g., IC₅₀, Kᵢ, EC₅₀) for diproqualone are not widely published. The following table provides context from studies on related quinazolinone compounds.

| Target/Assay | Compound Type | Reported IC₅₀ Values (µM) | Reference |

| COX-1 Inhibition | Substituted Quinazolines | 0.064 - 3.14 | --INVALID-LINK-- |

| COX-1 Inhibition | Quinazolin-5-one derivatives | 3.12 - 6.54 | --INVALID-LINK-- |

| H1-Antihistaminic | Triazolo[1,5-a]quinazolines | Potency (IC₅₀) determined | --INVALID-LINK-- |

| GABAA Receptor Modulation | Methaqualone (analogue) | EC₅₀ values vary by subtype | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. The following sections provide generalized methodologies based on the synthesis and analysis of similar quinazolinone derivatives.

Synthesis of Diproqualone

A common route for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid.[9][10][11]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

-

Anthranilic acid is reacted with an excess of acetic anhydride.

-

The mixture is heated under reflux for a specified period (e.g., 1-2 hours).

-

Upon cooling, the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, crystallizes and can be collected by filtration.

Step 2: Synthesis of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one (Diproqualone)

-

The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent (e.g., ethanol, butanol, or a deep eutectic solvent).[3][9]

-

An equimolar amount of 3-amino-1,2-propanediol is added to the solution.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the product, diproqualone, may precipitate and can be collected by filtration and purified by recrystallization.

Preparation of this compound

The formation of a camsilate salt is a standard procedure in pharmaceutical chemistry.[12][13][14][15][16]

-

Diproqualone free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

-

An equimolar amount of camphorsulfonic acid, dissolved in the same or a miscible solvent, is added dropwise to the diproqualone solution with stirring.

-

The salt, this compound, will typically precipitate out of the solution upon formation.

-

The mixture may be cooled to enhance precipitation.

-

The solid salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.[17][18][19][20][21] The following is a general protocol that would require optimization and validation.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV absorbance should be monitored at the λmax of the quinazolinone chromophore, which is typically in the range of 230-270 nm.

-

Sample Preparation: this compound standard and samples are dissolved in the mobile phase or a compatible solvent.

-

Quantification: A calibration curve is constructed by injecting known concentrations of the standard. The concentration of the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Logical Relationship of Diproqualone's Pharmacological Actions

Caption: Logical flow of Diproqualone's multi-target pharmacological actions.

Experimental Workflow for Synthesis and Salt Formation

Caption: General experimental workflow for the synthesis of Diproqualone and its camsilate salt.

Signaling Pathway of GABAA Receptor Modulation

Caption: Signaling pathway of Diproqualone's modulation of the GABAA receptor.

References

- 1. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rajpub.com [rajpub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Page loading... [wap.guidechem.com]

- 13. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]

- 14. US3221046A - Process for concentrating aqueous solutions of camphorsulfonic acid - Google Patents [patents.google.com]

- 15. Camphorsulfonic acid | 5872-08-2 | Benchchem [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]

Diproqualone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, was developed in the late 1950s. It exhibits a unique pharmacological profile, possessing sedative, anxiolytic, antihistaminic, and analgesic properties. This is attributed to its multi-target mechanism of action, which includes positive allosteric modulation of the β-subtype of the GABAA receptor, antagonism of histamine receptors, and inhibition of the cyclooxygenase-1 (COX-1) enzyme. Diproqualone has been clinically used, primarily in some European countries, for the management of inflammatory pain associated with conditions like osteoarthritis and rheumatoid arthritis, and to a lesser extent, for insomnia and anxiety. This technical guide provides a comprehensive overview of the discovery, history, and development of diproqualone, including its synthesis, pharmacological actions, and the experimental methodologies used to characterize it.

Discovery and History

Diproqualone was developed in the late 1950s by a team at the French pharmaceutical company, Nogentaise de Produits Chimiques. It emerged from research programs focused on the synthesis and pharmacological evaluation of quinazolinone derivatives, a chemical class that was being explored for its diverse central nervous system activities. As a structural analogue of the well-known sedative-hypnotic methaqualone, diproqualone was investigated for similar properties. However, it was distinguished by its additional analgesic and anti-inflammatory effects, which expanded its therapeutic potential beyond sedation and anxiolysis.

Synthesis of Diproqualone

General Synthetic Pathway:

A plausible synthetic route would involve a two-step process:

-

Formation of N-acetylanthranilic acid: Anthranilic acid is acetylated using acetic anhydride or acetyl chloride.

-

Cyclization and functionalization: The resulting N-acetylanthranilic acid is then reacted with 3-amino-1,2-propanediol in the presence of a dehydrating agent, such as polyphosphoric acid, to yield diproqualone.

Pharmacological Profile

Diproqualone's therapeutic effects are a result of its interaction with multiple biological targets.

Quantitative Pharmacological Data

A comprehensive search of available scientific literature did not yield specific quantitative data for diproqualone's binding affinities (Ki), potency (EC50/IC50), or pharmacokinetic parameters. This information is likely contained within historical company archives that are not publicly accessible. The following table is therefore presented as a template for the type of data that would be essential for a complete pharmacological characterization of diproqualone.

| Target | Parameter | Value | Reference |

| GABAA Receptor (β subtype) | Ki | Data not available | |

| EC50 (functional assay) | Data not available | ||

| Histamine H1 Receptor | Ki | Data not available | |

| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | |

| Pharmacokinetic Parameters | |||

| Bioavailability (Oral) | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Volume of Distribution (Vd) | Data not available | ||

| Clearance (CL) | Data not available |

Experimental Protocols

Detailed experimental protocols specifically used for the development and characterization of diproqualone are not available in the public literature. However, based on the known mechanisms of action, the following sections outline the standard methodologies that would be employed to assess its pharmacological activity.

In Vitro Assays

This assay would be used to determine the binding affinity of diproqualone for the GABAA receptor.

-

Principle: Competitive radioligand binding assay using a known radiolabeled ligand for the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam for the benzodiazepine site).

-

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the GABAA receptors.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of diproqualone.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of diproqualone that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This assay would quantify the inhibitory effect of diproqualone on COX-1 activity.

-

Principle: Measure the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified COX-1 enzyme.

-

Methodology:

-

Enzyme Reaction: Incubate purified ovine or human COX-1 with arachidonic acid in the presence of necessary cofactors.

-

Inhibition: Perform the reaction in the presence of varying concentrations of diproqualone.

-

Quantification: Measure the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the IC50 value, which is the concentration of diproqualone that inhibits 50% of the COX-1 enzymatic activity.

-

In Vivo Assays

To evaluate the analgesic effects of diproqualone, various animal models of pain would be utilized.

-

Hot Plate Test:

-

Principle: Measures the latency of a pain response to a thermal stimulus.

-

Methodology: Place a mouse or rat on a heated surface and record the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping). An increase in this latency after administration of diproqualone indicates an analgesic effect.

-

-

Writhing Test:

-

Principle: Measures the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of an irritant (e.g., acetic acid).

-

Methodology: Administer diproqualone to the animals prior to the injection of the irritant. A reduction in the number of writhes compared to a control group indicates analgesia.

-

The anxiolytic properties of diproqualone would be assessed using established behavioral models.

-

Elevated Plus Maze:

-

Principle: Based on the natural aversion of rodents to open and elevated spaces.

-

Methodology: The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the amount of time spent in and the number of entries into the open arms.

-

-

Light-Dark Box Test:

-

Principle: Based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

-

Methodology: The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment.

-

Signaling Pathways

The therapeutic effects of diproqualone can be attributed to its modulation of the following signaling pathways:

-

GABAergic Signaling: By acting as a positive allosteric modulator of the GABAA receptor, diproqualone enhances the inhibitory effects of the neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is responsible for its sedative and anxiolytic effects.

-

Prostaglandin Synthesis Pathway: Diproqualone inhibits the COX-1 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators that also sensitize nociceptors, thereby contributing to pain. By inhibiting COX-1, diproqualone reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.

Clinical Use and Future Directions

Diproqualone has been used in clinical practice for the treatment of pain and inflammation, particularly in the context of rheumatic diseases. Its combined sedative and analgesic properties made it a useful agent for conditions where pain and anxiety are comorbid. However, detailed clinical trial data, including efficacy and safety profiles from large, randomized controlled trials, are not widely available in the current literature.

The development of newer, more selective anti-inflammatory and anxiolytic agents has likely limited the widespread use of diproqualone in modern medicine. Nevertheless, its multi-target mechanism of action remains an interesting concept in drug design, particularly for complex conditions involving both pain and central nervous system components. Further research, should it become feasible to access historical data or conduct new studies, would be valuable in fully elucidating the therapeutic potential and risks associated with diproqualone and related compounds.

Diproqualone Camsilate: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diproqualone and the Camsilate Salt Form

Diproqualone is a methaqualone analogue belonging to the quinazolinone class of compounds. The quinazolinone ring is known for its relative stability. The camsilate (camphorsulfonate) salt form is often utilized in pharmaceuticals to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The large, bulky nature of the camsilate counter-ion can disrupt the crystal lattice of the parent compound, potentially leading to improved dissolution characteristics.

Solubility Studies

The solubility of an API is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption. Given that diproqualone is reported to be poorly soluble in water, a comprehensive understanding of its solubility profile in various media is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of diproqualone camsilate in various solvents.

Materials:

-

This compound powder

-

Calibrated analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Solvents:

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol)

-

Biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))

-

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of diproqualone.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Data Presentation: this compound Solubility

The following table should be used to summarize the quantitative solubility data:

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| 0.1 N HCl (pH 1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Propylene Glycol | 25 | ||

| Simulated Gastric Fluid (SGF) | 37 | ||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | ||

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical procedures.

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at a controlled temperature. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 60-80 °C).

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Sample Analysis: At appropriate time points, withdraw samples, dilute if necessary, and analyze using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Data Presentation: Forced Degradation Study of this compound

The results of the forced degradation studies should be summarized in the following table:

| Stress Condition | Reagent/Condition | Duration | Assay of Diproqualone (%) | Number of Degradants | Remarks (e.g., Major Degradant RT) |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | ||||

| Base Hydrolysis | 0.1 N NaOH, 60 °C | ||||

| Oxidative Degradation | 3% H₂O₂, RT | ||||

| Thermal Degradation (Solid) | 80 °C | ||||

| Photolytic Degradation (Solid) | ICH Q1B conditions |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Analytical Method Development

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for HPLC Method Development

-

Column: A C18 column is a good starting point for the separation of quinazolinone derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

-

Detection: UV detection at a wavelength where diproqualone has maximum absorbance should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific quantitative data for this compound solubility and stability is not widely published, this technical guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by developing a validated stability-indicating analytical method, a comprehensive understanding of this compound's physicochemical properties can be achieved. This knowledge is fundamental for the successful formulation of a stable and bioavailable drug product. The provided templates for data presentation and workflow diagrams offer a structured approach to these essential studies.

Unveiling the Metabolic Fate of Diproqualone Camsilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative, belongs to a class of compounds that has seen both therapeutic applications and forensic interest. As with any xenobiotic, understanding its metabolic transformation within the body is paramount for comprehending its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of diproqualone, drawing upon the well-documented metabolism of its close structural analog, methaqualone. Furthermore, it outlines detailed experimental protocols for the identification and characterization of its potential metabolites.

While specific quantitative data for diproqualone metabolites are not currently available in scientific literature, this guide establishes a foundational framework for researchers undertaking such investigations.

Hypothesized Metabolic Pathways of Diproqualone

The biotransformation of drugs primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions to yield more water-soluble compounds that can be readily excreted. Based on the metabolism of the structurally similar compound methaqualone, diproqualone is expected to undergo similar enzymatic modifications.

Phase I Metabolism: The primary routes of Phase I metabolism for quinazolinone derivatives are oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes. For diproqualone, this is hypothesized to involve:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic pathway. For diproqualone, hydroxylation is anticipated to occur on the quinazolinone core and the N-propyl groups.

-

N-dealkylation: The removal of one or both propyl groups from the nitrogen atom would result in mono- and di-dealkylated metabolites.

-

Epoxide-Diol Pathway: Similar to methaqualone, diproqualone may be metabolized via an epoxide intermediate, which is then hydrolyzed to a dihydrodiol.[1]

Phase II Metabolism: The hydroxylated metabolites formed during Phase I can then undergo conjugation with endogenous molecules to further increase their water solubility and facilitate excretion. The most common conjugation reaction is:

-

Glucuronidation: The attachment of glucuronic acid to the hydroxylated metabolites is a major pathway for the elimination of many drugs.

The following diagram illustrates the hypothesized metabolic pathway of diproqualone.

Quantitative Data on Diproqualone Metabolites

As of the writing of this guide, there is no specific quantitative data available in the peer-reviewed scientific literature for the metabolites of diproqualone. The following table is provided as a template for researchers to populate as data becomes available.

| Metabolite Class | Specific Metabolite (Hypothetical) | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |

| Parent Drug | Diproqualone | Blood, Urine | Not Available | LC-MS/MS, GC-MS | |

| Phase I | Hydroxy-diproqualone | Blood, Urine | Not Available | LC-MS/MS, GC-MS | |

| N-despropyl-diproqualone | Blood, Urine | Not Available | LC-MS/MS, GC-MS | ||

| Diproqualone dihydrodiol | Blood, Urine | Not Available | LC-MS/MS, GC-MS | ||

| Phase II | Diproqualone-glucuronide | Urine | Not Available | LC-MS/MS |

Experimental Protocols for Metabolite Identification

The following protocols are adapted from established methods for the analysis of methaqualone and its analogs and are suitable for the identification of diproqualone metabolites in biological matrices such as blood and urine.[2][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract diproqualone and its potential metabolites from a biological matrix.

Materials:

-

Biological sample (e.g., 1 mL of whole blood or urine)

-

Internal standard (e.g., methaqualone-d7)

-

pH 9 buffer (e.g., carbonate buffer)

-

Ethyl acetate (extraction solvent)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solvent (e.g., methanol)

Procedure:

-

To 1 mL of the biological sample, add the internal standard.

-

Add 1 mL of pH 9 buffer and vortex briefly.

-

Add 5 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-5) and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol for analysis.

Analytical Methodology: UHPLC-MS/MS

This method provides high sensitivity and selectivity for the detection and quantification of diproqualone and its metabolites.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scanning for metabolite identification.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

MRM transitions would need to be optimized for diproqualone and its hypothesized metabolites.

The following diagram outlines the general workflow for metabolite identification.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly modulated by diproqualone or its metabolites. Further research is required to elucidate the molecular mechanisms underlying its pharmacological effects.

Conclusion

This technical guide provides a foundational understanding of the potential metabolic fate of diproqualone camsilate, based on the established biotransformation of its analog, methaqualone. The detailed experimental protocols offer a robust starting point for researchers aiming to identify and quantify diproqualone metabolites in various biological matrices. The absence of quantitative data and information on affected signaling pathways highlights critical areas for future research, which will be essential for a complete toxicological and pharmacological assessment of this compound.

References

- 1. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Diproqualone Camsilate with Cyclooxygenase-1 (COX-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, is recognized for its sedative, anxiolytic, antihistaminic, and analgesic properties.[1] Its therapeutic effects in treating inflammatory pain, such as in osteoarthritis and rheumatoid arthritis, are attributed in part to its inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] This technical guide provides a comprehensive overview of the binding affinity of diproqualone with COX-1. Due to the limited availability of specific quantitative binding data for diproqualone camsilate in publicly accessible literature, this document focuses on the qualitative aspects of its interaction, presents standardized experimental protocols for determining COX-1 binding affinity, and offers a comparative context with other non-steroidal anti-inflammatory drugs (NSAIDs). The guide is intended to be a valuable resource for researchers and professionals involved in the study of anti-inflammatory compounds and their mechanisms of action.

Introduction to Diproqualone and Cyclooxygenase-1

Diproqualone is a multifunctional compound that exerts its effects through various biological targets. Among these, its interaction with the cyclooxygenase (COX) enzymes is of significant interest for its anti-inflammatory effects. The COX enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostanoids, which are lipid mediators involved in a wide range of physiological and pathological processes.[2][3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[4]

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation. It is a primary target for many anti-inflammatory therapies.[4]

The analgesic and anti-inflammatory effects of diproqualone are linked to its inhibitory action on COX-1.[1] Understanding the specifics of this interaction is crucial for elucidating its therapeutic profile and potential side effects.

This compound and its Interaction with COX-1

Diproqualone is often administered as a camsilate (camphorsulfonate) salt. While the salt form enhances the drug's solubility and stability, the pharmacologically active moiety that interacts with the enzyme's active site is the diproqualone molecule itself.

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ or Kᵢ values) in the peer-reviewed literature detailing the binding affinity of this compound for COX-1. However, its classification as a COX-1 inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.

Quantitative Analysis of COX-1 Inhibition

To provide a framework for understanding how the binding affinity of this compound to COX-1 would be quantitatively assessed, this section outlines the typical data presentation and includes comparative data for other well-characterized NSAIDs.

Table 1: Comparative IC₅₀ Values for COX-1 and COX-2 Inhibition by Various NSAIDs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

| Rofecoxib | >100 | 25 | >4.0 | [5] |

| SC-560 | 0.0048 | 1.4 | 0.0034 | [5] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The COX-1/COX-2 ratio is an indicator of selectivity.

Experimental Protocols for Determining COX-1 Binding Affinity

Several robust and validated methods are available to determine the binding affinity and inhibitory potential of compounds like this compound against COX-1. These protocols are essential for characterizing the compound's pharmacological profile.

Enzymatic Inhibition Assays

Enzymatic assays directly measure the effect of an inhibitor on the catalytic activity of COX-1. The general principle involves incubating the enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound and measuring the production of prostaglandins.

This is a common high-throughput screening method. The assay measures the peroxidase component of COX activity. In the presence of a suitable probe, the peroxidase activity generates a fluorescent product that can be quantified.

Detailed Methodology:

-

Reagents and Materials:

-

Purified COX-1 enzyme

-

COX Assay Buffer

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme (as a cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

-

Add the purified COX-1 enzyme to the wells of the microplate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known COX-1 inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor or enzyme.[6] These assays use a radiolabeled ligand that is known to bind to the target.

Detailed Methodology:

-

Reagents and Materials:

-

Source of COX-1 (e.g., membrane preparations from cells expressing COX-1)

-

Radiolabeled ligand specific for COX-1 (e.g., a radiolabeled NSAID)

-

Unlabeled test compound (this compound)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-